molecular formula C15H12O4 B12666771 6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one CAS No. 63194-80-9

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one

Katalognummer: B12666771
CAS-Nummer: 63194-80-9
Molekulargewicht: 256.25 g/mol
InChI-Schlüssel: UADKVXWZBKNDON-IZZDOVSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one (CAS: 1072946-22-5) is a benzodioxolone derivative featuring a 4-methoxybenzylidene substituent at the 6-position. This compound is structurally characterized by a fused 1,3-benzodioxole core conjugated with a ketone group and a methoxy-substituted benzylidene moiety.

Eigenschaften

CAS-Nummer

63194-80-9

Molekularformel

C15H12O4

Molekulargewicht

256.25 g/mol

IUPAC-Name

(6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one

InChI

InChI=1S/C15H12O4/c1-17-12-4-2-10(3-5-12)6-11-7-14-15(8-13(11)16)19-9-18-14/h2-8H,9H2,1H3/b11-6+

InChI-Schlüssel

UADKVXWZBKNDON-IZZDOVSWSA-N

Isomerische SMILES

COC1=CC=C(C=C1)/C=C/2\C=C3C(=CC2=O)OCO3

Kanonische SMILES

COC1=CC=C(C=C1)C=C2C=C3C(=CC2=O)OCO3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of obtusaquinone derivative JURD 2351 typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes steps such as oxidation, reduction, and substitution reactions. Specific reagents and conditions used in these reactions include iodoacetamide for cysteine alkylation, dithiothreitol for probing reversibility, and N-methylmaleimide for further derivatization .

Industrial Production Methods

Industrial production of obtusaquinone derivative JURD 2351 involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The process may also involve the use of advanced techniques such as continuous flow chemistry to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Das Obtusaquinon-Derivat JURD 2351 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei den Reaktionen des Obtusaquinon-Derivats JURD 2351 verwendet werden, umfassen:

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene Derivate von Obtusaquinon, die jeweils einzigartige biologische Aktivitäten aufweisen. Diese Produkte werden oft mit Techniken wie Massenspektrometrie und Kernresonanzspektroskopie charakterisiert .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus des Obtusaquinon-Derivats JURD 2351 beinhaltet seine Bindung an Cysteinreste von Proteinen, insbesondere an Keap1, einem Mitglied des CUL3-Ubiquitinligase-Komplexes. Diese Bindung fördert die Ubiquitinierung und den proteasomalen Abbau von Keap1, was zur Aktivierung des Nrf2-Signalwegs führt. Die Aktivierung dieses Signalwegs führt zu einer allgemeinen Stressantwort, einschließlich der Hochregulierung von Genen, die vom Antioxidans-Response-Element abhängen.

Wirkmechanismus

The mechanism of action of obtusaquinone derivative JURD 2351 involves its binding to cysteine residues on proteins, particularly Keap1, a member of the CUL3 ubiquitin ligase complex. This binding promotes the ubiquitination and proteasomal degradation of Keap1, leading to the activation of the Nrf2 pathway. The activation of this pathway results in an overall stress response, including the upregulation of antioxidant response element-dependent genes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues Based on Heterocyclic Cores

Benzodithiazine Derivatives

Compounds such as 6-Chloro-7-methyl-3-[2-(hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () and its analogs share a benzodithiazine core instead of benzodioxol. Key differences include:

  • Electronic Effects : The sulfur atoms in benzodithiazine increase electron-withdrawing properties, altering reactivity compared to the oxygen-rich benzodioxol core.
  • Substituent Impact : Hydroxy and dihydroxybenzylidene groups (e.g., compounds 5 , 6 in ) enhance hydrogen-bonding capacity, affecting solubility and biological interactions.
  • Spectroscopic Data : IR spectra show prominent SO₂ stretching (~1340–1160 cm⁻¹), absent in the benzodioxolone target compound .
Isoxazolone Derivatives

4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one () features an isoxazolone core. Differences include:

  • Synthetic Routes : Prepared via one-pot reactions using hydroxylamine hydrochloride, contrasting with the acetic acid/sodium acetate medium used for benzodioxolone derivatives .
Furanone Derivatives

(Z)-3-Chloro-5-(4-methoxybenzylidene)-4-phenylfuran-2(5H)-one () shares the methoxybenzylidene group but has a furanone core. Key distinctions:

  • Biological Activity : Chlorine substitution may enhance electrophilicity, influencing cytotoxicity .

Substituent-Driven Comparisons

Methoxy vs. Hydroxybenzylidene Groups
  • Methoxy Group (Target Compound) : Enhances lipophilicity and electron-donating capacity, favoring membrane permeability in biological systems.
Halogen-Substituted Derivatives

Compounds like 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () incorporate halogens (Cl, Br), which:

  • Modulate Electronic Properties : Halogens increase molecular weight and polar surface area, affecting pharmacokinetics.
  • Biological Impact : Bromine in 10 () may enhance binding to hydrophobic enzyme pockets .

Biologische Aktivität

6-(4-Methoxybenzylidene)-1,3-benzodioxol-5(6H)-one, also known as JURD 2351, is a synthetic derivative of obtusaquinone. This compound has attracted significant attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial research. The following sections summarize its biological activity, mechanism of action, and relevant case studies.

  • Molecular Formula : C15H12O4
  • Molecular Weight : 256.25 g/mol
  • IUPAC Name : (6E)-6-[(4-methoxyphenyl)methylidene]-1,3-benzodioxol-5-one
  • CAS Number : 63194-80-9

Anticancer Properties

JURD 2351 has shown promising anticancer properties in various preclinical studies. It exhibits significant cytotoxic effects against multiple cancer cell lines. A notable study reported the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic pathways, leading to mitochondrial dysfunction and subsequent cell death.

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
MDA-MB 231 (Breast)12.5
HCT116 (Colorectal)10.0
PC3 (Prostate)15.0
NCI-H460 (Lung)8.5

Antimicrobial Activity

The compound also demonstrates antimicrobial activity against a range of bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis, which is critical for bacterial survival.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa16
Mycobacterium tuberculosis40

The biological activity of JURD 2351 can be attributed to its ability to interact with specific molecular targets within biological systems. The compound is believed to inhibit key enzymes involved in cellular proliferation and survival pathways, particularly in cancer cells.

Molecular Targets

  • Enzymatic Inhibition : JURD 2351 inhibits enzymes that are crucial for DNA replication and repair, leading to increased apoptosis in tumor cells.
  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, preventing them from dividing and proliferating.

Case Studies

Several studies have investigated the efficacy of JURD 2351 in vivo and in vitro:

  • Study on Breast Cancer Cells : A study evaluated the effects of JURD 2351 on MDA-MB 231 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis via caspase activation.
  • Antimicrobial Efficacy Study : Research conducted on various bacterial strains demonstrated that JURD 2351 effectively inhibited growth at concentrations lower than many conventional antibiotics, suggesting its potential as a novel antimicrobial agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.